molecular formula C16H15NO2 B5761440 methyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate

methyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No. B5761440
M. Wt: 253.29 g/mol
InChI Key: KQXGCLDUUIDXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a low toxicity profile, making it a potentially safe candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate in lab experiments is its versatility as a starting material for the synthesis of various complex molecules. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its further development as a drug candidate.

Future Directions

There are several future directions for the study of methyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate. One direction is the further elucidation of its mechanism of action, which may provide insights into its potential applications in various fields. Another direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Additionally, the synthesis of novel polymers and materials using this compound as a building block is an area of potential future research.

Synthesis Methods

Methyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate can be synthesized through a multi-step process involving the reaction of 4-nitrobenzoic acid with 2-bromoacetophenone, followed by reduction with iron powder and acetic acid. The resulting intermediate is then treated with methylamine to yield the final product.

Scientific Research Applications

Methyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In material science, it has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, it has been used as a versatile starting material for the synthesis of various complex molecules.

properties

IUPAC Name

methyl 4-(1,3-dihydroisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-16(18)12-6-8-15(9-7-12)17-10-13-4-2-3-5-14(13)11-17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXGCLDUUIDXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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